molecular formula C18H21N3O2 B5541886 1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine

1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine

Cat. No.: B5541886
M. Wt: 311.4 g/mol
InChI Key: LSMUOJYMXMFJSK-UHFFFAOYSA-N
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Description

1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the family of piperazine derivatives. MPMP has been extensively studied for its potential application in scientific research as a pharmacological tool. This compound is known to interact with various receptors in the central nervous system and has been shown to produce a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis of new pyridine derivatives, including those related to the core structure of interest, has shown variable and modest activity against investigated strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Drug Discovery and Receptor Binding

Research has also explored the incorporation of structures similar to this compound into compounds with potential as dopamine receptor partial agonists. These compounds have been found to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential in drug discovery, particularly for psychiatric and neurological conditions (Möller et al., 2017).

Anti-Inflammatory and Analgesic Agents

Further research into the synthesis of novel compounds derived from structures related to this compound has shown promising anti-inflammatory and analgesic activities. These compounds have been tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, revealing significant potential as new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Radiolabeled Compounds

The compound [18F]p-MPPF, which shares structural motifs with this compound, has been developed as a radiolabeled antagonist for the study of 5-HT1A receptors using positron emission tomography (PET). This highlights the application of such compounds in neuroimaging to study serotonergic neurotransmission, providing valuable insights into neurological disorders (Plenevaux et al., 2000).

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-6-2-5-16(12-17)18(22)21-10-8-20(9-11-21)14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMUOJYMXMFJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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